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Compound of Interest

Compound Name:
6-methoxy-2,3,4,9-tetrahydro-1H-

carbazol-1-one

Cat. No.: B1305756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the

core of numerous biologically active compounds. The introduction of a methoxy group to the

aromatic ring of this scaffold can significantly influence its physicochemical properties and

biological activity. This guide provides a comparative overview of the structural isomers of

methoxy-tetrahydrocarbazole, focusing on the 5-, 6-, 7-, and 8-methoxy positional isomers. Due

to the limited availability of direct comparative studies, this guide synthesizes available data

and provides generalized experimental protocols to aid in the design and evaluation of these

compounds.

Physicochemical and Spectroscopic Properties
The position of the methoxy group on the tetrahydrocarbazole ring system influences the

electronic and steric properties of the molecule, which in turn affects its physical and

spectroscopic characteristics. While a comprehensive, direct comparison of all isomers is not

readily available in the literature, the following tables summarize known data for the parent

compound, 1,2,3,4-tetrahydrocarbazole, and some of its methoxy-substituted derivatives.

Table 1: Physicochemical Properties of Tetrahydrocarbazole and Methoxy Isomers
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

LogP

1,2,3,4-

Tetrahydrocarbaz

ole

C₁₂H₁₃N 171.24 118-120 3.3[1]

6-Methoxy-

1,2,3,4-

tetrahydrocarbaz

ole

C₁₃H₁₅NO 201.26 Not Reported 3.2

7-Methoxy-

1,2,3,4-

tetrahydrocarbaz

ole

C₁₃H₁₅NO 201.26 Not Reported Not Reported

5-Methoxy-

1,2,3,4-

tetrahydrocarbaz

ole

C₁₃H₁₅NO 201.26 Not Reported Not Reported

8-Methoxy-

1,2,3,4-

tetrahydrocarbaz

ole

C₁₃H₁₅NO 201.26 Not Reported Not Reported

Table 2: Spectroscopic Data of Tetrahydrocarbazole and Methoxy Isomers
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Compound
¹H NMR (CDCl₃, δ
ppm)

¹³C NMR (CDCl₃, δ
ppm)

IR (cm⁻¹)

1,2,3,4-

Tetrahydrocarbazole

7.64 (br s, 1H), 7.49

(m, 1H), 7.29 (m, 1H),

7.08-7.71 (br m, 2H),

2.74 (br t, 4H, J=6),

1.86-1.99 (br m, 4H)

[2]

134.66, 133.30,

126.82, 119.96,

118.12, 116.81,

109.61, 108.98, 22.42,

22.32, 22.20, 20.05[2]

3401, 2928, 2848,

1470, 1305, 1235,

739[2]

6-Methoxy-1,2,3,4-

tetrahydrocarbazole
Not Reported Not Reported Not Reported

7-Methoxy-1,2,3,4-

tetrahydrocarbazole
Not Reported Not Reported Not Reported

5-Methoxy-1,2,3,4-

tetrahydrocarbazole
Not Reported Not Reported Not Reported

8-Methoxy-1,2,3,4-

tetrahydrocarbazole
Not Reported Not Reported Not Reported

Note: Comprehensive and directly comparable spectroscopic data for all methoxy isomers is

not available in the reviewed literature. Researchers should perform their own analytical

characterization upon synthesis.

Synthesis of Methoxy-Tetrahydrocarbazole Isomers
The most common method for the synthesis of tetrahydrocarbazoles is the Fischer indole

synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is

formed from the reaction of a substituted phenylhydrazine with cyclohexanone.

General Experimental Protocol: Fischer Indole
Synthesis
This protocol can be adapted for the synthesis of 5-, 6-, 7-, and 8-methoxy-1,2,3,4-

tetrahydrocarbazole by selecting the corresponding methoxyphenylhydrazine hydrochloride as

the starting material.
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Materials:

Appropriate methoxyphenylhydrazine hydrochloride (e.g., 2-methoxyphenylhydrazine

hydrochloride for 8-methoxy-THC, 3-methoxyphenylhydrazine hydrochloride for 5- and 7-

methoxy-THC, 4-methoxyphenylhydrazine hydrochloride for 6-methoxy-THC)

Cyclohexanone

Glacial Acetic Acid

Ethanol

Water

Procedure:

In a round-bottom flask, dissolve the selected methoxyphenylhydrazine hydrochloride (1.0

eq) and cyclohexanone (1.0-1.2 eq) in glacial acetic acid.

Heat the reaction mixture to reflux for 1-2 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain

the purified methoxy-tetrahydrocarbazole isomer.
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Fischer Indole Synthesis Workflow

Biological Activity Comparison
Tetrahydrocarbazole derivatives have been reported to exhibit a wide range of biological

activities, including anticancer, antimicrobial, and neuroprotective effects. The position of the

methoxy group is expected to modulate this activity by influencing receptor binding, membrane

permeability, and metabolic stability. However, direct comparative studies of the 5-, 6-, 7-, and

8-methoxy isomers are scarce. The following sections outline potential areas of biological

activity and provide a general protocol for assessing cytotoxicity.

Potential Therapeutic Applications:
Anticancer Activity: Many carbazole derivatives have been investigated for their cytotoxic

effects against various cancer cell lines. The mechanism of action often involves the

induction of apoptosis.

Neuroprotective Activity: Some tetrahydrocarbazole derivatives have shown potential in the

treatment of neurodegenerative diseases, partly through the inhibition of enzymes like

acetylcholinesterase (AChE).

Antimicrobial Activity: The tetrahydrocarbazole scaffold has been identified in compounds

with antibacterial and antifungal properties.
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Experimental Protocol: MTT Assay for Cytotoxicity
Screening
This protocol provides a general method for evaluating the cytotoxic effects of methoxy-

tetrahydrocarbazole isomers on cancer cell lines.

Materials:

Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum

(FBS) and antibiotics

Methoxy-tetrahydrocarbazole isomers (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO, isopropanol with HCl)

96-well plates

Plate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24

hours to allow for cell attachment.

Compound Treatment: Treat the cells with serial dilutions of the methoxy-

tetrahydrocarbazole isomers and incubate for 48-72 hours. Include a vehicle control (DMSO)

and a positive control (e.g., doxorubicin).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add the solubilization solution to

dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value for each isomer.
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MTT Assay Experimental Workflow
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Signaling Pathways in Anticancer Activity
The induction of apoptosis, or programmed cell death, is a key mechanism by which many

anticancer agents exert their effects. There are two main apoptosis pathways: the extrinsic

(death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.

Tetrahydrocarbazole derivatives have been shown to modulate these pathways.
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Conclusion
The structural isomers of methoxy-tetrahydrocarbazole represent a promising area for drug

discovery. The position of the methoxy group is anticipated to have a significant impact on the

biological activity of these compounds. This guide provides a foundational understanding of

their synthesis, potential biological activities, and methods for their evaluation. Further research

involving the systematic synthesis and parallel biological screening of the 5-, 6-, 7-, and 8-

methoxy-tetrahydrocarbazole isomers is crucial to elucidate their structure-activity relationships

and identify lead compounds for further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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